Tyrphostin A25
Overview
Description
Synthesis Analysis
Tyrphostins, including A25, are synthesized through a chemical process involving the condensation of aromatic aldehydes with malononitrile derivatives. A combinatorial synthesis approach has been employed to create a vast library of tyrphostin derivatives, allowing the exploration of their therapeutic potential across various biological targets (Shi, Xiao, & Czarnik, 1998).
Molecular Structure Analysis
The core structure of tyrphostin A25 includes a benzylidenemalononitrile moiety, which is crucial for its activity as a tyrosine kinase inhibitor. This pharmacophore is responsible for the compound's ability to interfere with the ATP binding site of tyrosine kinases, effectively blocking their enzymatic activity. The specificity and potency of tyrphostin A25 and its derivatives are influenced by substitutions on the aromatic ring, which can modulate its affinity for different tyrosine kinases.
Chemical Reactions and Properties
Tyrphostin A25, like other tyrphostins, undergoes various chemical reactions, including oxidation and reduction, which can affect its stability and biological activity. Its interaction with hypervalent iodine reagents, for example, leads to the formation of a range of oxidation products, offering insights into the compound's reactivity and potential modifications for enhanced activity or selectivity (Wells, Seaton, & Stevens, 2000).
Scientific Research Applications
Inhibition of Guanylyl Cyclase C Activity : Tyrphostin A25 is known to inhibit guanylyl cyclase C activity in vitro. This suggests its potential utility in studying the structure and function of nucleotide cyclases (Jaleel, Shenoy, & Visweswariah, 2004).
Protein Tyrosine Kinase Inhibition : It is used as an inhibitor of protein tyrosine kinase, which is significant for studying signal transduction. However, the instability of Tyrphostins 23 and 25 may lead to the discovery of more inhibitory compounds (Ramdas, McMurray, & Budde, 1994).
Mitogenesis Inhibition in Smooth Muscle Cells : Tyrphostins, including A25, are potent reversible inhibitors of PDGF-induced mitogenesis in smooth muscle cells. This could be useful for studying and potentially treating disorders related to vascular smooth muscle cell proliferation (Bilder et al., 1991).
Enhancement of Protein Methylation : It enhances the transfer of methyl groups from S-adenosyl-[methyl-3H]methionine to proteins in mammalian cell cytosol (Lipson & Clarke, 2007).
Inducing Apoptosis in Tumor Cells : Tyrphostins A25 and AG1478 inhibit DNA synthesis and induce apoptosis in colorectal tumor cells, providing potential alternative approaches for tumor treatment (Partik et al., 1999).
Stimulation of Protein Carboxyl Methylation : Tyrphostin A25 stimulates a novel type of protein carboxyl methylation reaction, possibly playing a role in signaling reactions in mammalian tissues (Miranda, Lowenson, & Clarke, 2004).
Modulation of Ion Channel Activity : It significantly increases the open probability of Ca2+-activated K+ channel activities in vascular smooth muscle cells (Xiong, Burnette, & Cheung, 1995).
Inhibition of Cell Proliferation and Receptor Autophosphorylation : Tyrphostins inhibit hormone-stimulated cell proliferation and receptor autophosphorylation, which can establish precise signaling mechanisms between IGF-1 and insulin effects (Párrizas et al., 1997).
Protection of Neuronal Cells from Oxidative Stress : Tyrphostins act as antioxidants, mitochondrial uncouplers, and increase cellular glutathione levels, thus protecting nerve cells from oxidative stress-induced death (Sagara, Ishige, Tsai, & Maher, 2002).
Potential Treatment for Pancreatic Cancer : It has been shown to inhibit pancreatic cancer cell growth in vitro, making it a potentially useful agent for treating pancreatic cancer (Gillespie, Dye, Schachter, & Guillou, 1993).
properties
IUPAC Name |
2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFLYUAQDJWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045216 | |
Record name | Tyrphostin 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin A25 | |
CAS RN |
118409-58-8 | |
Record name | Tyrphostin 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYRPHOSTIN-25 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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